Azetidin-1-yl(5-methylisoxazol-3-yl)methanone
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Overview
Description
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone and related compounds have been explored for their synthetic and catalytic capabilities. The synthesis of imidazole derivatives containing the β-lactam ring from reactions involving azetidinone derivatives highlights the compound's utility in creating complex heterocyclic structures, which are valuable in pharmaceutical chemistry and material science (Askar, Ali, & Al-Mouamin, 2016). Additionally, enantiopure derivatives of azetidin-2-yl have been evaluated for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity, underscoring the potential of azetidin-based compounds in enantioselective synthesis (Wang et al., 2008).
Bioactivation and Metabolic Studies
Studies on the metabolism of strained rings, including azetidin-based compounds, reveal insights into their bioactivation pathways. For instance, the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation highlights a novel metabolic pathway for azetidinyl compounds, providing essential knowledge for drug design and toxicology (Li et al., 2019).
Antibacterial and Antifungal Activities
This compound derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of new benzimidazole derivatives as potential antimicrobial agents, including azetidin-2-ones, underscore the relevance of azetidin-based structures in developing new therapeutic agents (Ansari & Lal, 2009).
Drug Design and Neuroprotective Potential
The exploration of azetidin-based compounds extends into drug design, particularly for neurodegenerative diseases. For example, the synthesis and evaluation of selective acetylcholinesterase inhibitors using arylisoxazole-phenylpiperazine derivatives, including azetidinyl groups, have shown potential in treating Alzheimer's disease, highlighting the versatility of azetidin-based compounds in medicinal chemistry (Saeedi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
azetidin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-12-6)8(11)10-3-2-4-10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFHEVNUVMCKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.